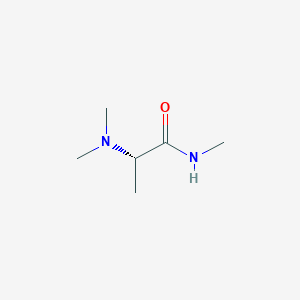
3-溴-2-羟基苯甲酸
描述
3-Bromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅BrO₃ and a molecular weight of 217.017 g/mol . It is a derivative of salicylic acid, where a bromine atom is substituted at the third position and a hydroxyl group at the second position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .
科学研究应用
3-Bromo-2-hydroxybenzoic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and as a model compound for understanding biochemical pathways.
Medicine: The compound is involved in the synthesis of anti-inflammatory drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 3-Bromo-2-hydroxybenzoic acid is Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Histamine plays a crucial role in the immune response, acting as a mediator of inflammation.
Mode of Action
3-Bromo-2-hydroxybenzoic acid acts as an inhibitor of HDC . By binding to HDC, it prevents the enzyme from catalyzing the decarboxylation of histidine, thereby reducing the production of histamine. This can lead to a decrease in inflammation and allergic reactions.
Pharmacokinetics
The compound’s molecular weight of 217017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
生化分析
Biochemical Properties
It is known that hydroxybenzoic acids, a class of compounds to which 3-Bromo-2-hydroxybenzoic acid belongs, can interact with metabolic enzymes and inhibit certain biochemical processes .
Cellular Effects
Related hydroxybenzoic acids have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that hydroxybenzoic acids can participate in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-2-hydroxybenzoic acid can be synthesized through the bromination of salicylic acid. The reaction typically involves the use of bromine in the presence of a solvent such as glacial acetic acid. The reaction is carried out at a controlled temperature range of -10°C to 5°C during the addition of bromine, followed by a reaction at 10°C to 40°C .
Industrial Production Methods: Industrial production of 3-Bromo-2-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Types of Reactions:
Substitution Reactions: 3-Bromo-2-hydroxybenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation reactions to form corresponding quinones or reduction reactions to form alcohols.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
- Substituted benzoic acids
- Quinones
- Alcohols
- Esters
相似化合物的比较
- 3-Bromo-4-hydroxybenzoic acid
- 5-Bromo-2-hydroxybenzoic acid
- 3,5-Dibromo-2-hydroxybenzoic acid
Comparison:
3-Bromo-2-hydroxybenzoic acid: has a unique substitution pattern that affects its reactivity and applications. The position of the bromine and hydroxyl groups influences its chemical behavior and interaction with other molecules.
3-Bromo-4-hydroxybenzoic acid: has the bromine atom at the third position and the hydroxyl group at the fourth position, leading to different reactivity and applications.
5-Bromo-2-hydroxybenzoic acid: has the bromine atom at the fifth position, which alters its chemical properties compared to 3-Bromo-2-hydroxybenzoic acid.
3,5-Dibromo-2-hydroxybenzoic acid:
属性
IUPAC Name |
3-bromo-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPSQWRVKOPSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334495 | |
| Record name | 3-Bromo-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3883-95-2 | |
| Record name | 3-Bromosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most notable structural feature of 3-Bromo-2-hydroxybenzoic acid revealed by its crystal structure?
A1: The crystal structure of 3-Bromo-2-hydroxybenzoic acid reveals that the molecules form centrosymmetric dimers. [] These dimers are characterized by a central eight-membered ring motif created through (carboxyl)O—H⋯O(carboxyl) hydrogen bonds. Additionally, an intramolecular hydrogen bond exists between the hydroxyl (OH) and carboxyl (COOH) groups within each molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)











